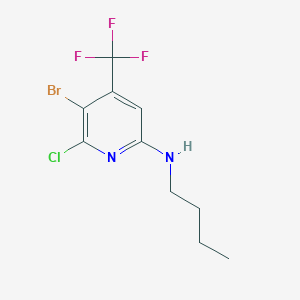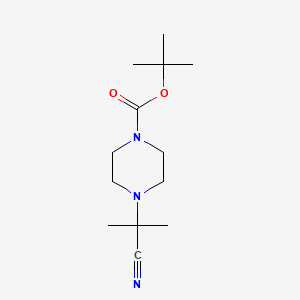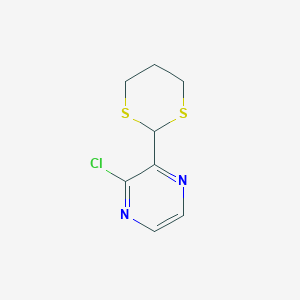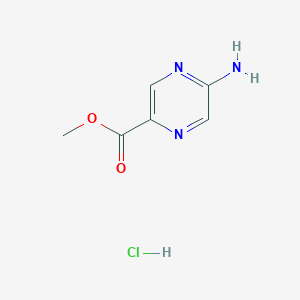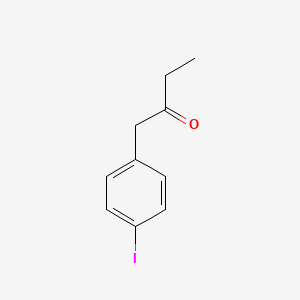
1-(4-Iodophenyl)butan-2-one
Overview
Description
1-(4-Iodophenyl)butan-2-one is an organic compound that belongs to the class of ketones. It has a molecular formula of C10H11IO .
Physical And Chemical Properties Analysis
1-(4-Iodophenyl)butan-2-one has a molecular weight of 274.1 g/mol. Other physical and chemical properties such as density, melting point, boiling point, flash point, solubility in water, vapor pressure, and refractive index are not explicitly provided in the search results .Scientific Research Applications
Crystallographic Studies
The crystallographic structure of compounds similar to 1-(4-Iodophenyl)butan-2-one, like 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been explored using x-ray analysis. This type of research aids in understanding the molecular geometry and electronic structure of such compounds, which is crucial in materials science and pharmaceuticals (Shi & Jian, 1999).
Skin Whitening Properties
Compounds structurally related to 1-(4-Iodophenyl)butan-2-one, such as 4-(phenylsulfanyl)butan-2-one, have been identified for their skin whitening properties. These substances inhibit melanin synthesis and melanosome maturation, showing potential in medical cosmetology for skin lightening treatments (Wu et al., 2015).
Electrocatalytic Hydrogenation
The electrocatalytic hydrogenation of compounds like 4-(4-hydroxyphenyl)buten-2-one into 4-phenylbutan-2-ones demonstrates the potential of these compounds in chemical synthesis, particularly in the development of more environmentally friendly catalytic processes (Bryan & Grimshaw, 1997).
Chemotherapy Potential
Studies on compounds like 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one show potential for use as sigma-2 receptor ligands with anticancer activities, opening avenues for cancer treatment and research (Asong et al., 2019).
Anti-inflammatory Applications
Analogues of 4-(6-methoxy-2-naphthyl)butan-2-one have shown promise as anti-inflammatory agents, suggesting potential applications in treating conditions involving inflammation (Goudie et al., 1978).
Mechanism of Action
properties
IUPAC Name |
1-(4-iodophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRKSKZPSVHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732135 | |
| Record name | 1-(4-Iodophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)butan-2-one | |
CAS RN |
918422-28-3 | |
| Record name | 1-(4-Iodophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



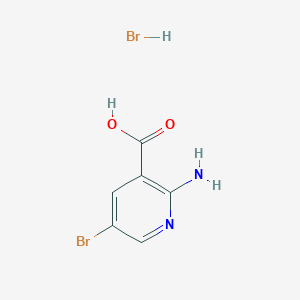
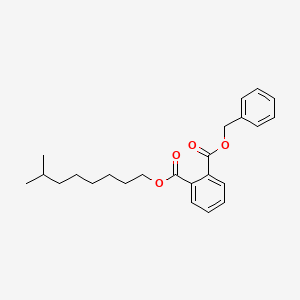
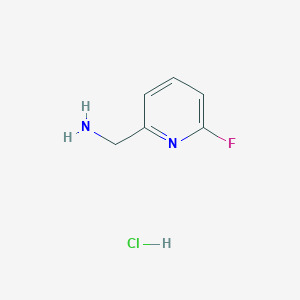
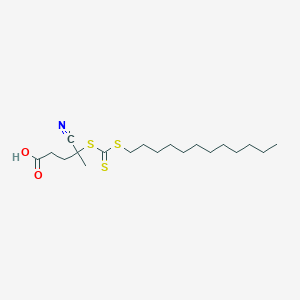
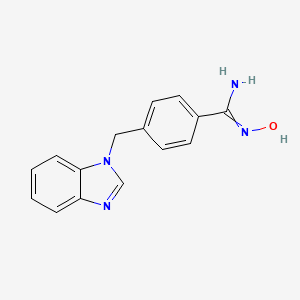
![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine](/img/structure/B1525723.png)

